6-Bromo-N-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-N-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)hexanamide is a complex organic compound that features a bromine atom, a glucopyranosyl group, and a hexanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-N-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)hexanamide typically involves multiple steps. One common approach is to start with the acetylation of D-glucose to form 2,3,4,6-tetra-O-acetyl-D-glucopyranose. This intermediate is then reacted with bromine to introduce the bromine atom, forming 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl bromide . The final step involves the reaction of this bromide with hexanamide under suitable conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-N-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)hexanamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the free hydroxyl groups.
Condensation Reactions: The glucopyranosyl group can participate in glycosylation reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, or alcohols.
Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Condensation Reactions: Catalysts such as Lewis acids or bases can be used.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: The major product is the deacetylated glucopyranosyl hexanamide.
Condensation Reactions: Products include glycosylated derivatives.
Scientific Research Applications
6-Bromo-N-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)hexanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules.
Organic Synthesis: It serves as an intermediate in the synthesis of complex carbohydrates and glycosides.
Materials Science: It can be used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Bromo-N-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)hexanamide involves its interaction with specific molecular targets. The bromine atom and the glucopyranosyl group can participate in various biochemical pathways, potentially affecting enzyme activity or cellular processes . The exact molecular targets and pathways would depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide
- 1-Bromo-2,3,4,6-tetra-O-acetyl-alpha-D-galactopyranose
- Beta-D-Glucopyranosylamine
Uniqueness
6-Bromo-N-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)hexanamide is unique due to its specific combination of a bromine atom, a glucopyranosyl group, and a hexanamide moiety. This unique structure allows it to participate in a variety of chemical reactions and makes it suitable for diverse applications in research and industry .
Properties
Molecular Formula |
C20H30BrNO10 |
---|---|
Molecular Weight |
524.4 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(6-bromohexanoylamino)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C20H30BrNO10/c1-11(23)28-10-15-17(29-12(2)24)18(30-13(3)25)19(31-14(4)26)20(32-15)22-16(27)8-6-5-7-9-21/h15,17-20H,5-10H2,1-4H3,(H,22,27)/t15-,17-,18+,19-,20-/m1/s1 |
InChI Key |
SGCGHEHNTZAWEU-XIKSMUEASA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)NC(=O)CCCCCBr)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)NC(=O)CCCCCBr)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.